1-Methyl-7-phenylnaphthalene
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Methyl-7-phenylnaphthalene is not explicitly provided in the available literature .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available literature .
Scientific Research Applications
Synthesis and Chemical Properties:
- A study by Ohta et al. (1963) focused on the synthesis of methylphenylnaphthalenes, including 1-phenylnaphthalene derivatives, via Grignard reactions.
- Wagh and Bhanage (2015) reported an efficient synthesis protocol for 2-phenylnaphthalenes using a recyclable ionic liquid.
Thermodynamic Properties:
- The thermodynamic properties of 1- and 2-phenyl substituted polyaromatic hydrocarbons, closely related to 1-Methyl-7-phenylnaphthalene, were evaluated for heat transport applications by Mcfarlane et al. (2010).
Applications in Cancer Research:
- A study by Bailly et al. (2013) synthesized 1-phenylnaphthalene lignans, investigating their impact on breast cancer cell growth.
Combustion and Fuel Research:
- The high-temperature oxidation and fuel decay routes of 1-methylnaphthalene were analyzed by Shaddix et al. (1997).
- Fendt et al. (2020) evaluated the stability of 1-methylnaphthalene as a fluorescent tracer in internal combustion engines.
Chemical Engineering Applications:
- Yadav and Salunke (2013) investigated the O-methylation of 2-naphthol with dimethyl carbonate, demonstrating its use in the production of important intermediates in pharmaceuticals.
Biological and Pharmacological Effects:
- Chang et al. (2015) and Chang et al. (2017) explored the anti-inflammatory and anti-cancer activities of 2-phenylnaphthalene derivatives.
Hydrocracking Research:
- The hydrocracking of methylnaphthalenes, which includes 1-methylnaphthalene, was studied by Miki and Sugimoto (1995) to understand its catalytic process under certain conditions.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-7-phenylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPVLVKZQJPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704730 |
Source
|
Record name | 1-Methyl-7-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18612-88-9 |
Source
|
Record name | 1-Methyl-7-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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